Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-pyrrolidin-1-ylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-15-10(14)8-4-5-9(12-11-8)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBNJAZLJKAVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with pyrrolidine under specific conditions. One common method includes the use of methylation reactions where the pyridazine ring is functionalized with a pyrrolidinyl group. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is primarily studied for its role as a pharmacological agent. Research indicates that derivatives of pyridazine compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Anti-inflammatory and Analgesic Activities
Several studies have demonstrated that pyridazine derivatives can act as effective anti-inflammatory and analgesic agents. For instance, compounds structurally related to this compound have shown significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response. A notable derivative was reported to possess a selective COX-2 inhibition profile, leading to reduced pain and inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
The anticancer potential of pyridazine derivatives has also been explored. Certain compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways. For example, studies have shown that modifications to the pyridazine ring can enhance the potency against specific cancer types .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies help identify which structural features contribute to biological activity.
Key Findings from SAR Studies
- Substituent Effects : Variations in substituents on the pyridazine ring significantly influence activity. For instance, alkyl and aryl groups at specific positions can enhance binding affinity to target proteins.
- Pyrrolidine Contribution : The presence of the pyrrolidine moiety is essential for maintaining activity, as it may facilitate interactions with biological targets through hydrogen bonding or steric effects .
Case Study: Anti-inflammatory Activity
A study involving a series of pyridazine derivatives, including this compound, evaluated their anti-inflammatory effects using animal models. The results indicated that certain derivatives exhibited comparable or superior efficacy to traditional NSAIDs while showing improved safety profiles .
Case Study: Analgesic Efficacy
In another investigation, the analgesic properties of this compound were assessed using a p-benzoquinone-induced writhing test in rodents. The compound demonstrated significant pain relief at doses lower than those required for standard analgesics, suggesting its potential as a novel pain management option .
Tables
Mechanism of Action
The mechanism of action of Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features, molecular weights, and properties of methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate with analogs:
Substituent Effects on Drug-Likeness
- Pyrrolidine vs.
- Fluorine Substitution : Fluorophenyl groups in TRK inhibitors (–11) enhance electronegativity and halogen bonding, critical for kinase inhibition .
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target compound) offer better cell permeability, while carboxylic acids () facilitate salt formation for formulation .
Biological Activity
Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and structural comparisons with related compounds.
Chemical Structure and Properties
This compound features a pyridazine ring fused with a pyrrolidine moiety, which may enhance its biological activity through improved binding to molecular targets. The compound's structure can be represented as follows:
where , , and are the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various bacterial strains. In vitro studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0098 |
| Candida albicans | 0.039 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Antiviral Activity
Research indicates that this compound may possess antiviral properties . Although specific viral targets have not been extensively documented, similar pyridazine derivatives have shown efficacy against viral infections, suggesting potential for this compound in antiviral drug development .
Anticancer Properties
The compound's anticancer potential has also been explored. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways targeted by this compound include:
- Inhibition of proliferative signaling pathways
- Induction of oxidative stress in cancer cells
These mechanisms highlight the compound's promise in cancer therapy .
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes:
- Receptor Binding : The pyridazine ring structure allows binding to various receptors involved in cellular signaling.
- Enzyme Modulation : The compound may inhibit or activate enzymes critical for metabolic pathways, thereby exerting therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced bacterial viability in cultures of S. aureus and E. coli within hours of exposure .
- Anticancer Activity Assessment : Another research effort showed that treatment with this compound resulted in a marked decrease in tumor cell viability in vitro, suggesting its potential as an anticancer agent .
- Synergistic Effects : The compound was tested in combination with traditional antibiotics, revealing enhanced antimicrobial effects compared to individual treatments .
Comparison with Related Compounds
This compound can be compared to other pyridine and pyrrolidine derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Pyridazine-3-carboxylic acid | Pyridazine derivative | Antibacterial |
| Pyrrolidine-2-carboxylic acid | Pyrrolidine derivative | Anticancer |
| Methyl 6-(pyrrolidin-1-yl)pyridazine | Unique combination | Antimicrobial, Anticancer |
This table illustrates how Methyl 6-(pyrrolidin-1-yl)pyridazine stands out due to its dual-ring structure, potentially conferring unique pharmacological properties .
Q & A
Q. What are the established synthetic routes for Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed coupling between methyl pyridazine-3-carboxylate derivatives and pyrrolidine can introduce the pyrrolidin-1-yl group. Optimizing reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) is critical. In a related synthesis (EP 4 374 877 A2), LCMS data (e.g., m/z 755 [M+H]⁺) confirmed successful coupling, while HPLC retention times (1.05–1.43 minutes) validated purity . Solvent selection (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for pyridazine:pyrrolidine) can improve yields to >80%.
Q. How can the purity and structural integrity of this compound be validated using analytical techniques?
- Methodological Answer : A multi-technique approach is recommended:
- LCMS : Confirms molecular weight (m/z 263.3 [M+H]⁺ predicted for C₁₁H₁₄N₄O₂).
- HPLC : Use reversed-phase columns (C18) with gradient elution (e.g., 0.1% TFA in acetonitrile/water). Retention times from analogous compounds range from 1.05–1.43 minutes .
- NMR : ¹H NMR should show characteristic peaks: δ 3.9 ppm (COOCH₃), δ 3.5–3.7 ppm (pyrrolidine N-CH₂), and δ 8.1–8.3 ppm (pyridazine protons).
- X-ray crystallography : For absolute configuration validation, SHELX programs are widely used for small-molecule refinement .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across studies involving this compound analogs?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example, anti-proliferative effects observed in prostate cancer models (via mTOR/p70S6K inhibition) may differ in other cancer types due to autophagy pathway heterogeneity . To reconcile
- Use orthogonal assays (e.g., Western blotting for protein targets alongside cell viability assays).
- Standardize IC₅₀ determination protocols (e.g., 72-hour exposure vs. 48-hour).
- Cross-validate with structural analogs (e.g., pyridazine esters with varied substituents) to isolate pharmacophore contributions .
Q. How does the electronic configuration of the pyrrolidine substituent influence the reactivity and pharmacological profile of this compound?
- Methodological Answer : The pyrrolidine ring’s electron-donating nature increases pyridazine ring electrophilicity, enhancing interactions with biological targets (e.g., kinases). Computational studies (DFT) can map charge distribution:
- NBO analysis shows pyrrolidine’s lone pairs delocalize into the pyridazine π-system, stabilizing transition states in nucleophilic reactions.
- SAR studies on analogs (e.g., tert-butyl esters) reveal reduced activity when replacing pyrrolidine with less basic amines (e.g., piperidine), highlighting the importance of nitrogen basicity .
Q. What crystallographic techniques are most effective for resolving stereochemical ambiguities in this compound derivatives?
- Methodological Answer : High-resolution X-ray diffraction (HR-XRD) with SHELXL refinement is optimal. For example, in structurally related spiro compounds, SHELX algorithms resolved chiral centers (e.g., 4aR configuration) with R-factors <0.05 . Key steps:
- Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.2 mm).
- Apply TWINABS for data scaling if twinning is observed.
- Validate hydrogen bonding networks (e.g., COOCH₃∙∙∙N interactions) to confirm spatial arrangement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
